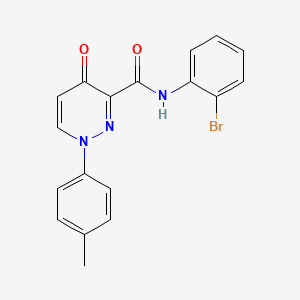

N-(2-bromophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(2-bromophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 2-bromophenyl substituent on the amide nitrogen and a 4-methylphenyl (p-tolyl) group on the pyridazine ring (Figure 1). The 4-methylphenyl group and brominated aryl moiety in this compound suggest tailored electronic and steric properties, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula |

C18H14BrN3O2 |

|---|---|

Molecular Weight |

384.2 g/mol |

IUPAC Name |

N-(2-bromophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H14BrN3O2/c1-12-6-8-13(9-7-12)22-11-10-16(23)17(21-22)18(24)20-15-5-3-2-4-14(15)19/h2-11H,1H3,(H,20,24) |

InChI Key |

XFWVCZOOCXYCIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and a suitable nucleophile.

Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methyl-substituted aromatic compound and a suitable alkylating agent.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the intermediate compound with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs from the 4-Oxo-1,4-dihydropyridazine-3-carboxamide Family

highlights eight N-(3-chloro-4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide derivatives screened for biological activity . Among these, N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Compound 2 in ) shares the 4-methylphenyl substituent on the pyridazine ring with the target compound but differs in the amide substituent (3-chloro-4-methoxyphenyl vs. 2-bromophenyl). Key structural and molecular comparisons are summarized in Table 1.

Table 1. Structural Comparison of Target Compound and Selected Analogs

Key Observations :

Role of the 4-Methylphenyl Substituent

demonstrates that the 4-methylphenyl group at position 2 of a 1,3-thiazolidin-4-one scaffold significantly enhances antiproliferative activity against renal cell adenocarcinoma (769-P) by inducing G1 cell cycle arrest and apoptosis . Although the core heterocycle differs (thiazolidinone vs. pyridazine), the conserved 4-methylphenyl moiety in both systems suggests its broader utility as a pharmacophoric element for anticancer activity.

Electronic and Steric Effects of Halogen Substituents

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity may improve target binding through enhanced van der Waals interactions, albeit at the cost of increased molecular weight.

- Positional Effects : The 2-bromophenyl group in the target compound vs. the 3-chloro-4-methoxyphenyl group in ’s analogs could lead to distinct steric interactions with biological targets, altering selectivity or potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.